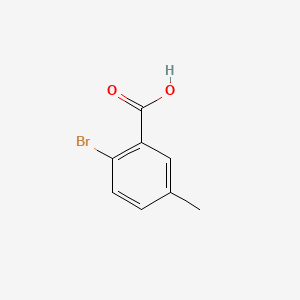2-Bromo-5-methylbenzoic acid
CAS No.: 6967-82-4
Cat. No.: VC1973456
Molecular Formula: C8H7BrO2
Molecular Weight: 215.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6967-82-4 |
|---|---|
| Molecular Formula | C8H7BrO2 |
| Molecular Weight | 215.04 g/mol |
| IUPAC Name | 2-bromo-5-methylbenzoic acid |
| Standard InChI | InChI=1S/C8H7BrO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) |
| Standard InChI Key | ZXMISUUIYPFORW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)Br)C(=O)O |
| Canonical SMILES | CC1=CC(=C(C=C1)Br)C(=O)O |
Introduction
Chemical Identity and Structure
2-Bromo-5-methylbenzoic acid is characterized by the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol . The compound features a benzoic acid core with specific substitutions:
-
A bromine atom at the ortho position (C-2)
-
A methyl group at the meta position (C-5)
-
A carboxylic acid group at position 1
Common synonyms for this compound include:
The compound's structural identification codes include:
-
InChI: InChI=1/C8H7BrO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
-
InChIKey: ZXMISUUIYPFORW-UHFFFAOYSA-N
Physical and Chemical Properties
2-Bromo-5-methylbenzoic acid has distinct physical and chemical properties that influence its behavior in chemical reactions and applications. The compound's properties are summarized in the following table:
The compound's acidic character is attributed to its carboxylic acid group, which has a predicted pKa of approximately 2.92. This property influences its reactions with bases and its ability to form salts and esters.
Synthesis Methods
Several synthetic routes exist for the preparation of 2-Bromo-5-methylbenzoic acid, with the primary methods involving the bromination of 2-methylbenzoic acid or related starting materials.
Bromination of 2-Methylbenzoic Acid
The most common synthetic approach involves the direct bromination of 2-methylbenzoic acid (o-toluic acid):
-
Reagents: 2-Methylbenzoic acid, bromine (Br₂), and a catalyst such as iron(III) chloride (FeCl₃)
-
Conditions: The reaction is typically performed in a suitable solvent like acetic acid at room temperature
-
Mechanism: Electrophilic aromatic substitution with bromine preferentially attacking the ortho position to the carboxylic acid group
Alternative Synthetic Route
An alternative method utilizes 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione as the brominating agent:
-
Starting material: 2-Methylbenzoic acid
-
Brominating agent: 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione
-
Reaction conditions: Concentrated H₂SO₄ at room temperature for 5 hours
The reaction mixture is poured onto ice-cold water after completion, leading to precipitation of the product, which is then filtered and dried under vacuum.
Chemical Reactions
2-Bromo-5-methylbenzoic acid participates in a variety of chemical reactions, particularly those targeting its functional groups.
Esterification Reactions
The carboxylic acid group readily undergoes esterification to form the corresponding methyl ester:
-
Method 1: Using methanol and concentrated sulfuric acid under reflux for 16 hours (96.1% yield)
-
Method 2: Using trimethylsilyl chloride and methanol at room temperature
-
Method 3: Using dimethyl sulfate in methanolic NaOH under reflux for 0.5 hours (60% yield)
Cross-Coupling Reactions
The compound serves as an important substrate in various cross-coupling reactions, particularly Suzuki-Miyaura couplings:
-
Example: Reaction with 3-carboxyphenylboronic acid in the presence of Na₂CO₃ and tetrakis(triphenylphosphine)palladium catalyst at 90°C yields 4-methyl-[1,1'-biphenyl]-2,3'-dicarboxylic acid with a yield of 37%
Conversion to Acid Chloride
The carboxylic acid can be converted to an acid chloride intermediate using reagents such as oxalyl chloride, which can then react with various nucleophiles:
-
Reagents: Oxalyl chloride in dichloromethane with catalytic DMF
-
Applications: The acid chloride can be used to form amides, esters, and other derivatives
Applications in Research and Industry
2-Bromo-5-methylbenzoic acid finds applications across multiple fields due to its versatile structure and reactivity.
Pharmaceutical Applications
The compound serves as a key intermediate in pharmaceutical synthesis:
-
Drug Development: It is used in the synthesis of orexin receptor antagonists like Filorexant (MK-6096)
-
Pharmaceutical Building Block: The compound's reactive sites allow for various modifications to create biologically active molecules
-
Intermediates: Used in the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, an important molecular fragment in pharmaceutical development
Organic Synthesis Applications
In the field of organic chemistry, the compound serves multiple functions:
-
Building Block: Used for the preparation of complex molecules in organic synthesis
-
Cross-Coupling Partner: The bromine functionality allows for metal-catalyzed coupling reactions to form carbon-carbon bonds
-
Functional Group Transformations: The carboxylic acid group can be modified to create diverse derivatives
Material Science and Analytical Chemistry
Additional applications include:
-
Polymer Formulations: The compound can be incorporated into polymer structures to improve material properties such as thermal stability and mechanical strength
-
Analytical Standard: Used as a chromatographic standard in analytical chemistry
-
Environmental Research: Utilized in studies investigating the degradation pathways of aromatic compounds
| Desired Concentration | Amount of Compound |
|---|---|
| 1 mg | |
| 1 mM | 4.6502 mL |
| 5 mM | 0.93 mL |
| 10 mM | 0.465 mL |
Note: Values represent the volume of solvent required to achieve the specified concentration
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume